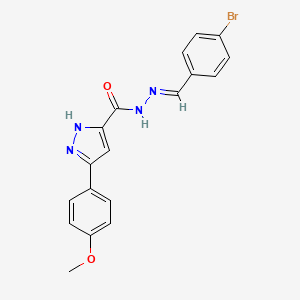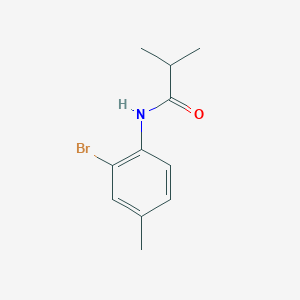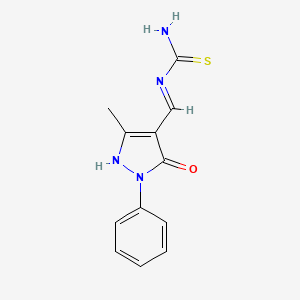
N-(2,2,2-trichloro-1-hydroxyethyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,2,2-trichloro-1-hydroxyethyl)pentanamide is a chemical compound with the molecular formula C7H12Cl3NO2 and a molecular weight of 248.538 g/mol . This compound is characterized by the presence of a trichloromethyl group attached to a hydroxyethyl moiety, which is further connected to a pentanamide structure. It is primarily used in research settings and is known for its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)pentanamide typically involves the reaction of 2,2,2-trichloroethanol with pentanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired amide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration would be essential to maximize yield and purity.
化学反応の分析
Types of Reactions
N-(2,2,2-trichloro-1-hydroxyethyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The trichloromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under mild conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a methyl-substituted amide.
Substitution: Formation of azido or thio-substituted derivatives.
科学的研究の応用
N-(2,2,2-trichloro-1-hydroxyethyl)pentanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2,2,2-trichloro-1-hydroxyethyl)pentanamide is not fully understood. it is believed to interact with molecular targets through its trichloromethyl and hydroxyethyl groups. These interactions may involve hydrogen bonding, van der Waals forces, and covalent modifications of target molecules. The specific pathways and molecular targets remain a subject of ongoing research .
類似化合物との比較
Similar Compounds
N-(2,2,2-trichloro-1-hydroxyethyl)formamide: Similar structure but with a formamide group instead of a pentanamide group.
N-(2,2,2-trichloro-1-hydroxyethyl)acetamide: Contains an acetamide group instead of a pentanamide group.
Uniqueness
N-(2,2,2-trichloro-1-hydroxyethyl)pentanamide is unique due to its specific combination of a trichloromethyl group and a pentanamide structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
特性
分子式 |
C7H12Cl3NO2 |
|---|---|
分子量 |
248.5 g/mol |
IUPAC名 |
N-(2,2,2-trichloro-1-hydroxyethyl)pentanamide |
InChI |
InChI=1S/C7H12Cl3NO2/c1-2-3-4-5(12)11-6(13)7(8,9)10/h6,13H,2-4H2,1H3,(H,11,12) |
InChIキー |
YNQBYSHJOIATQH-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)NC(C(Cl)(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B11991137.png)
![(3Z)-3-[(2E)-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11991142.png)
![3-methyl-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11991143.png)
![3-(4-methoxyphenyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991154.png)
![2-[(4-Nitrophenyl)methylideneamino]phenol](/img/structure/B11991170.png)



![N'-{(E)-[2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide](/img/structure/B11991188.png)
![2-((2-(4,5-Dihydro-1H-benzo[g]indazole-3-carbonyl)hydrazono)methyl)benzoic acid](/img/structure/B11991193.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11991198.png)
![4-[9-Bromo-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenyl methyl ether](/img/structure/B11991201.png)


